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molecular formula C12H13NO2S B8492314 3-(N-Methyamino)-2-carboethoxy-benzothiophene

3-(N-Methyamino)-2-carboethoxy-benzothiophene

Cat. No. B8492314
M. Wt: 235.30 g/mol
InChI Key: BEVAMLYRKJVAEX-UHFFFAOYSA-N
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Patent
US05597823

Procedure details

3-Amino-2-carboethoxy-benzothiophene (1.11 g, 5 mmol) was reacted with formic acetic anhydride followed by reduction by BH3.DMS, using the procedure described by Krishmanurthy in Tetrahedron Lett, 23:33 15-8 (1982), to yield 0.59 g of the title compound as a light yellow solid. 1H NMR (300 MHz, CDCl3) δ 1.39 (t, 3H), 3.41 (d, 3H), 4.33 (q, 2H), 7.28 (t, 1H), 7.41 (t, 1H), 7.53 (br s, 1H) (d, 1H), 8.18 (d, 1H).
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][C:3]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12].[C:16](OC=O)(=O)C.CSC>>[CH3:16][NH:1][C:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=2[S:4][C:3]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
Quantity
1.11 g
Type
reactant
Smiles
NC1=C(SC2=C1C=CC=C2)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC1=C(SC2=C1C=CC=C2)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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